molecular formula C10H8ClNO2S B048149 4-Chloro-8-(methylsulfonyl)quinoline CAS No. 114935-95-4

4-Chloro-8-(methylsulfonyl)quinoline

Cat. No. B048149
M. Wt: 241.69 g/mol
InChI Key: JZNUYJAIJIXLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-8-(methylsulfonyl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. It is a yellow solid that is soluble in organic solvents. This compound has attracted significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material sciences. In

Mechanism Of Action

The mechanism of action of 4-Chloro-8-(methylsulfonyl)quinoline is still not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. In addition, it can also disrupt the cell membrane of certain fungi and bacteria, leading to their death.

Biochemical And Physiological Effects

Studies have shown that 4-Chloro-8-(methylsulfonyl)quinoline can have various biochemical and physiological effects. In cancer cells, it can induce apoptosis (programmed cell death) and inhibit cell proliferation. In addition, it can also reduce inflammation by inhibiting the production of certain inflammatory cytokines. In fungi and bacteria, it can disrupt the cell membrane, leading to cell death.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 4-Chloro-8-(methylsulfonyl)quinoline in lab experiments is its high potency and specificity. It can selectively target certain enzymes and proteins, making it a valuable tool for studying their functions. However, one of the limitations of using this compound is its toxicity. It can be harmful to human cells and can cause adverse effects if not handled properly.

Future Directions

There are several future directions for the study of 4-Chloro-8-(methylsulfonyl)quinoline. One of the areas of research is the development of more potent and selective analogs of this compound. Another area of research is the study of its potential use in combination therapy for cancer and inflammation. Moreover, the use of 4-Chloro-8-(methylsulfonyl)quinoline in the development of organic electronic devices is an area of growing interest. Finally, the study of its potential use as a pesticide in agriculture is also an area of future research.
Conclusion:
In conclusion, 4-Chloro-8-(methylsulfonyl)quinoline is a promising compound that has potential applications in various fields such as medicine, agriculture, and material sciences. Its synthesis method is complex, and its mechanism of action is not fully understood. However, studies have shown that it can inhibit cancer cell growth, reduce inflammation, and have potential use as a pesticide. Its high potency and specificity make it a valuable tool for studying enzyme and protein functions. However, its toxicity is a limitation that needs to be addressed. The future directions for research on this compound include the development of more potent analogs, the study of combination therapy, and its potential use in the development of organic electronic devices and as a pesticide.

Synthesis Methods

The synthesis of 4-Chloro-8-(methylsulfonyl)quinoline is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the Pfitzinger reaction. In this method, 8-hydroxyquinoline is reacted with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with methylsulfonyl chloride to yield 4-Chloro-8-(methylsulfonyl)quinoline.

Scientific Research Applications

4-Chloro-8-(methylsulfonyl)quinoline has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anti-cancer agent. Studies have shown that it can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. In addition, it has also been studied for its potential use as an anti-inflammatory agent. In agriculture, this compound has been studied for its potential use as a pesticide. Its ability to inhibit the growth of certain fungi and bacteria makes it a promising candidate for use in crop protection. In material sciences, 4-Chloro-8-(methylsulfonyl)quinoline has been studied for its potential use in the development of organic electronic devices.

properties

CAS RN

114935-95-4

Product Name

4-Chloro-8-(methylsulfonyl)quinoline

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

4-chloro-8-methylsulfonylquinoline

InChI

InChI=1S/C10H8ClNO2S/c1-15(13,14)9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3

InChI Key

JZNUYJAIJIXLJX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=CC2=C(C=CN=C21)Cl

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C(C=CN=C21)Cl

Origin of Product

United States

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